Isodemecolcine

Beschreibung

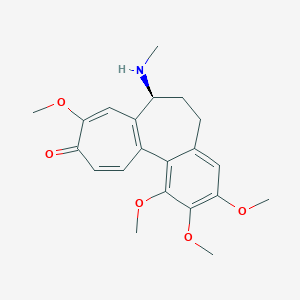

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXMYVZMWOQKLM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616022 | |

| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-33-4 | |

| Record name | (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: The Pharmacodynamics and Structural Biology of Isodemecolcine

Executive Summary

Isodemecolcine is a structural regioisomer of the antimitotic alkaloid Demecolcine (Colcemid). While Demecolcine is a potent microtubule-destabilizing agent used extensively in karyotyping and cancer research, Isodemecolcine exhibits a drastically altered pharmacological profile. This guide details the mechanism of action—specifically the Structure-Activity Relationship (SAR) failure—that renders Isodemecolcine significantly less active.

For drug development professionals, Isodemecolcine serves as a critical negative control and a case study in the stringent stereochemical requirements of the Colchicine Binding Site (CBS) on tubulin.

Part 1: Structural Basis & Chemical Identity

The pharmacological divergence between Demecolcine and Isodemecolcine stems from a specific variation in the tropolone ring (Ring C).

| Feature | Demecolcine (Active) | Isodemecolcine (Inactive/Low Activity) |

| Chemical Name | N-deacetyl-N-methylcolchicine | N-deacetyl-N-methylisocolchicine |

| Ring C Configuration | Carbonyl at C9; Methoxy at C10 | Methoxy at C9; Carbonyl at C10 |

| Primary Target | Tubulin ( | Non-specific / Low affinity Tubulin |

| Binding Mode | High-affinity, Rapid, Reversible | Sterically hindered, H-bond deficient |

The "Iso" Transformation

Isodemecolcine is often generated via thermodynamic equilibration or photo-isomerization. The transposition of the carbonyl (

Part 2: Mechanism of Action (The Tubulin Interaction)[1]

To understand Isodemecolcine, one must first establish the binding mechanics of its parent, Demecolcine.

The Colchicine Binding Site (CBS)

Demecolcine binds at the interface of

-

Ring A (Trimethoxyphenyl): Docks into a hydrophobic pocket of

-tubulin (interacting with Cys241). -

Ring C (Tropolone): Interacts with

-tubulin.[1] Crucially, the carbonyl oxygen at C9 accepts a hydrogen bond from Val181 (and potentially Thr179) of the

The Isodemecolcine "Mismatch"

In Isodemecolcine, the positions of the carbonyl and methoxy groups are swapped.

-

Loss of H-Bonding: The carbonyl is no longer positioned correctly to accept the hydrogen bond from

-Val181. -

Steric Clash: The methoxy group, now in the position of the original carbonyl, creates steric hindrance against the protein backbone.

-

Thermodynamic Consequence: This single structural shift increases the dissociation constant (

) by orders of magnitude (typically

Pathway Visualization

The following diagram illustrates the structural divergence and the resulting failure of the microtubule arrest pathway.

Caption: Comparative pathway showing the failure of Isodemecolcine to form a stable tubulin complex due to loss of the critical Val181 hydrogen bond.

Part 3: Comparative Pharmacology Data

The following data summarizes the loss of potency associated with the "iso" transformation. Values are representative of colchicinoid SAR studies.

| Parameter | Demecolcine | Isodemecolcine | Implication |

| Tubulin Binding ( | effectively non-binding | ||

| IC50 (P388 Leukemia) | ~0.01 | > 10.0 | Cytotoxicity reduced >1000x |

| Thermodynamic Stability | Kinetic Product | Thermodynamic Product | Accumulates in solution over time |

| Reversibility | Reversible | N/A (Negligible binding) | Useful as negative control |

Part 4: Experimental Protocols

Protocol A: Tubulin Polymerization Turbidity Assay

This assay validates the lack of mechanism for Isodemecolcine, distinguishing it from the active drug.

Reagents:

-

Purified Tubulin (bovine brain): 2 mg/mL in PEM buffer.

-

GTP: 1 mM stock.

-

Test Compounds: Demecolcine (Positive Ctrl), Isodemecolcine (Test), DMSO (Vehicle).

Workflow:

-

Preparation: Keep tubulin on ice. Add GTP (1 mM final).

-

Incubation: Mix tubulin with 10

Isodemecolcine or Demecolcine. Incubate at 4°C for 15 mins. -

Induction: Transfer to cuvette/plate pre-warmed to 37°C.

-

Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation:

-

Vehicle: Sigmoidal curve (polymerization).

-

Demecolcine: Flat line (inhibition).

-

Isodemecolcine: Sigmoidal curve (similar to Vehicle).

-

Protocol B: Isolation of Isodemecolcine (for Reference Standards)

Since Isodemecolcine is often an impurity, researchers may need to isolate it to quantify it in drug batches.

Caption: Workflow for generating and isolating Isodemecolcine via controlled photolysis and HPLC purification.

Part 5: Implications for Drug Development

-

Impurity Profiling: Isodemecolcine is a degradation product. Its presence indicates improper storage (light exposure) or thermodynamic instability.

-

Negative Control: In phenotypic screening, if a biological effect is observed with Demecolcine but not Isodemecolcine, the effect is likely on-target (tubulin-mediated). If both are active, the effect may be off-target (e.g., general toxicity).

-

Formulation Stability: Formulations containing Demecolcine must be shielded from light (

nm) to prevent conversion to the inactive "iso" or "lumi" forms.

References

-

Interaction of tubulin with single ring analogues of colchicine. Source: National Institutes of Health (PubMed) URL:[Link]

-

Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Source: MDPI Pharmaceuticals URL:[Link]

-

Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Source: Journal of Drug Target URL:[Link]

-

Anion-induced increases in the affinity of colcemid binding to tubulin. Source: European Journal of Biochemistry URL:[Link]

Sources

Technical Deep Dive: Isodemecolcine Synthesis, Structural Isomerism, and Therapeutic Derivatives

Executive Summary & Structural Architecture

Isodemecolcine represents a critical, albeit often overlooked, structural probe within the colchicinoid family.[1] While its parent compound, Demecolcine (N-deacetyl-N-methylcolchicine), is a potent antimitotic agent used in cytogenetics, Isodemecolcine is its regioisomer .[1]

The distinction lies in the tropolone C-ring .[1][2] In natural colchicinoids, the methoxy group resides at the C-10 position.[1] In the iso-series, this methoxy group shifts to the C-9 position (often via a carbonyl shift).[1] This subtle structural alteration results in a drastic reduction in tubulin binding affinity, making Isodemecolcine an invaluable negative control or "steric probe" for mapping the Colchicine Binding Site (CBS) on

Structural Comparison

| Feature | Demecolcine (Agonist) | Isodemecolcine (Probe/Weak Binder) |

| C-Ring Methoxy | Position C-10 | Position C-9 |

| C-Ring Carbonyl | Position C-9 | Position C-10 |

| N-Substituent | Methylamino (-NHMe) | Methylamino (-NHMe) |

| Tubulin Affinity ( | High ( | Low (approx.[1] 500-fold lower) |

| Primary Utility | Chemotherapy, Karyotyping | SAR Studies, CBS Mapping |

Synthetic Pathways and Isomerization Logic

The synthesis of Isodemecolcine is rarely a direct target but rather a product of thermodynamic equilibration or targeted rearrangement of the tropolone ring. The most robust pathway involves the acid-catalyzed hydrolysis of Colchicine, which yields a mixture of deacetylated isomers, followed by selective methylation.[1]

The Mechanism of Isomerization

The tropolone ring of colchicine is susceptible to tautomerization under acidic or basic conditions.[1]

-

Hydrolysis: Treatment of Colchicine with dilute acid removes the acetyl group (yielding Deacetylcolchicine) and simultaneously facilitates the formation of the iso-isomer (Deacetylisocolchicine).[1]

-

Separation: These regioisomers have distinct chromatographic profiles due to the altered dipole moment of the tropolone ring.[1]

-

N-Methylation: The purified Deacetylisocolchicine is then methylated to yield Isodemecolcine.[1]

Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic route from Colchicine to Isodemecolcine involving hydrolysis, isomeric separation, and reductive amination.[1]

Detailed Experimental Protocols

These protocols are designed for high purity and structural validation.[1] Note: Colchicinoids are light-sensitive.[1] All reactions must be performed in amber glassware or foil-wrapped vessels.

Protocol A: Generation of Deacetylisocolchicine (The Precursor)

Objective: Hydrolyze the acetamide and isolate the C-9 isomer.[1]

-

Reagents: Colchicine (1.0 g, 2.5 mmol), Methanol (20 mL), 1N HCl (20 mL).

-

Reaction: Dissolve Colchicine in Methanol. Add 1N HCl. Reflux at 80°C for 18–24 hours.[1] Monitor via TLC (CHCl3:MeOH:NH4OH 90:10:1).[1]

-

Observation: You will see two spots.[1] The major spot is Deacetylcolchicine; the minor, more polar spot is Deacetylisocolchicine.

-

-

Workup: Neutralize with saturated NaHCO3 to pH 8. Extract exhaustively with Chloroform (3 x 50 mL). Dry organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel 60).

Protocol B: Synthesis of Isodemecolcine (Reductive Methylation)

Objective: Convert the primary amine to a secondary methyl-amine without re-acetylating.[1]

-

Reagents: Deacetylisocolchicine (100 mg), Formaldehyde (37% aq., 1.5 eq), Sodium Cyanoborohydride (NaCNBH3, 2.0 eq), Acetic Acid (catalytic), Methanol (5 mL).[1]

-

Reaction:

-

Quench: Add 1N NaOH to pH 10 (to destroy boron complexes and ensure amine is free base).

-

Extraction: Extract with Dichloromethane (DCM). Wash with brine.[1][3]

-

Validation: 1H-NMR is critical here.[1]

Pharmacology & Derivatives (SAR)[1]

The biological irrelevance of Isodemecolcine as a drug is exactly what makes it scientifically relevant.[1] It defines the "Forbidden Zone" of the tubulin binding pocket.[1]

Binding Kinetics and Affinity

The Colchicine Binding Site (CBS) is located at the interface of

| Compound | Tubulin Isotype Affinity | Kinetic Profile | Mechanism |

| Colchicine | High ( | Slow On / Very Slow Off | Pseudo-irreversible conformational change |

| Demecolcine | High | Fast On / Fast Off | Rapid equilibrium |

| Isocolchicine | Low ( | Fast On / Fast Off | Steric clash at Val181 ( |

| Isodemecolcine | Very Low | Rapid Dissociation | Fails to induce curved tubulin conformation |

Derivative Strategies

Researchers use the Isodemecolcine scaffold to create "inactive" controls for photo-affinity labeling or to test multidrug resistance (MDR) pumps, as MDR pumps often transport the iso-variants as efficiently as the active drugs, allowing for the decoupling of transport vs. binding effects.[1]

-

Azo-Derivatives: Coupling diazonium salts to the C-ring (often at C-4 or C-10 positions in the normal series) is difficult in the iso-series due to altered electron density.[1]

-

N-Acyl Derivatives: Re-acylating Isodemecolcine with bulky groups (e.g., chloroacetyl) to test covalent bonding potential at Cys241 (though the geometry is usually unfavorable).[1]

Mechanism of Action (The Steric Clash)

Figure 2: Mechanistic divergence. The C-9 methoxy of Isodemecolcine clashes with Val181 on

References

-

Hastie, S. B., Williams, R. C., Puett, D., & Macdonald, T. L. (1989).[1][4] The binding of isocolchicine to tubulin.[1][4] Mechanisms of ligand association with tubulin. Journal of Biological Chemistry.[1][4]

-

Banerjee, A., et al. (2016).[1] Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes for Colchicine Analogues. PLOS One.[1]

-

BenchChem. (n.d.).[1] The Chemical Conversion of N-Formyldemecolcine to Colchicine: Technical Guide.

-

PubChem. (2023).[1] Demecolcine: Compound Summary and Structure.[1][5][6] National Library of Medicine.[1]

-

Kerekes, P., et al. (1985).[1] Synthesis of colchicine analogues.[1][7] (General reference for tropolone ring manipulations).

Sources

- 1. Colchicine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Isodemecolcine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Isodemecolcine

Isodemecolcine, a structural isomer of demecolcine (Colcemid), belongs to the colchicinoid family of alkaloids. These compounds are renowned for their potent biological activities, primarily stemming from their interaction with tubulin, the fundamental protein subunit of microtubules. As a Senior Application Scientist, my objective in this guide is to move beyond mere protocol recitation. Instead, I will provide a logical, field-tested framework for screening Isodemecolcine, explaining the why behind each experimental choice to build a comprehensive and trustworthy biological profile.

The Primary Target: Microtubule Dynamics

Microtubules are dynamic polymers essential for critical cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1] Isodemecolcine, like its congeners, is hypothesized to exert its primary effect by binding to the colchicine-binding site on β-tubulin. This action inhibits tubulin polymerization, disrupting microtubule dynamics.[1][2] The consequence in rapidly dividing cells, such as cancer cells, is a failure to form a functional mitotic spindle, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1][3]

Rationale for Biological Activity Screening: From Anticancer to Novel Therapeutics

The established mechanism of microtubule disruption makes Isodemecolcine a prime candidate for anticancer drug discovery.[1] However, the therapeutic landscape for microtubule-targeting agents extends beyond oncology. Colchicine, for example, is a frontline treatment for inflammatory conditions like gout and has shown promise in treating fibrosis.[4][5][6] This precedent provides a strong rationale for screening Isodemecolcine across a broader spectrum of biological activities. This guide will first establish the core anticancer profile and then explore methodologies for uncovering novel anti-inflammatory and anti-fibrotic potential.

Primary Screening Cascade: Core Anticancer Activity

A logical screening cascade begins with a broad assessment of cellular impact and progressively narrows down to specific mechanistic validation. Our initial goal is to answer three fundamental questions: Does Isodemecolcine kill cancer cells? If so, how does it disrupt their lifecycle? And finally, what is the mode of cell death?

Foundational Assay: Assessing Cytotoxicity

Causality: Before investigating any specific mechanism, we must first establish if Isodemecolcine has a cytotoxic or cytostatic effect and determine its potency. The half-maximal inhibitory concentration (IC50) is the cornerstone metric derived from this assay, quantifying the compound's effectiveness. Tetrazolium salt-based assays like MTT and XTT are reliable, high-throughput methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[7][8] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the tetrazolium salt to a colored formazan product, allowing for colorimetric quantification.[7][9]

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

Compound Preparation: Prepare a 2X serial dilution of Isodemecolcine in culture medium. A typical starting concentration might be 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM Staurosporine).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared Isodemecolcine dilutions, vehicle, or positive control to the respective wells.

-

Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C and 5% CO2.

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[9]

-

Labeling and Measurement: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C. The water-soluble formazan product will form.[7]

-

Absorbance Reading: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to subtract background noise.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the Isodemecolcine concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of Isodemecolcine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| HeLa | Cervical Cancer | 48 | 0.05 ± 0.01 |

| A549 | Lung Cancer | 48 | 0.12 ± 0.03 |

| MCF-7 | Breast Cancer | 48 | 0.08 ± 0.02 |

| Jurkat | T-cell Leukemia | 48 | 0.03 ± 0.005 |

Visualization: Cytotoxicity Screening Workflow

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Mechanistic Assay I: Impact on Cell Cycle Progression

Causality: With cytotoxicity established, the next logical step is to investigate how Isodemecolcine inhibits cell proliferation. Given its identity as a colchicinoid, we hypothesize that it will interfere with mitotic spindle formation, causing cells to arrest in the G2 or M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.[10] PI is a fluorescent dye that quantitatively intercalates with DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[10] This allows for the clear differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with Isodemecolcine at concentrations around the IC50 and 2x IC50 for 24 hours. Include a vehicle-treated control.

-

Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.[11]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.[11]

-

RNase Treatment: To ensure PI only stains DNA, resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[12] This step is crucial as PI can also bind to double-stranded RNA.

-

PI Staining: Add a concentrated PI solution to the cells to achieve a final concentration of approximately 50 µg/mL.[12]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale. Gate on single cells to exclude doublets and clumps.[12]

-

Data Interpretation: Use cell cycle analysis software to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Effect of Isodemecolcine on Cell Cycle Distribution in HeLa Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |

| Isodemecolcine (0.05 µM) | 15.7 ± 2.4 | 10.1 ± 1.9 | 74.2 ± 4.1 |

| Isodemecolcine (0.10 µM) | 8.9 ± 1.5 | 5.4 ± 1.1 | 85.7 ± 2.9 |

Visualization: Cell Cycle Phases and DNA Content

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Mechanistic Assay II: Quantifying Apoptosis Induction

Causality: Cell cycle arrest at the G2/M checkpoint for a prolonged period typically triggers apoptosis.[3] We must confirm that the observed cytotoxicity is due to this controlled, programmed cell death pathway rather than necrosis. The Annexin V/PI assay is the definitive method for this purpose.[13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide is used concurrently as a marker for membrane integrity. Healthy cells exclude PI, while late apoptotic and necrotic cells with compromised membranes will be stained by PI.[13][14] This dual staining allows for the differentiation of four cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[13][14]

Experimental Protocol: Apoptosis Detection using Annexin V/PI Staining

-

Cell Culture and Treatment: Treat cells as described for the cell cycle analysis (e.g., in 6-well plates with IC50 concentrations of Isodemecolcine for 24-48 hours).

-

Cell Harvest: Collect all cells, including those floating in the medium, as apoptotic cells often detach. Centrifuge and wash the cell pellet with cold PBS.

-

Resuspension in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. This buffer contains calcium, which is essential for Annexin V binding to PS.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]

-

Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

-

Data Interpretation: Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. Define quadrants to quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic, necrotic).[14]

Data Presentation: Apoptosis Induction by Isodemecolcine in Jurkat Cells

| Treatment (24h) | % Viable | % Early Apoptotic | % Late Apoptotic | % Necrotic |

| Vehicle Control | 94.1 ± 2.2 | 3.5 ± 1.1 | 1.8 ± 0.8 | 0.6 ± 0.3 |

| Isodemecolcine (0.03 µM) | 45.3 ± 4.5 | 38.9 ± 3.7 | 14.2 ± 2.1 | 1.6 ± 0.9 |

| Isodemecolcine (0.06 µM) | 18.7 ± 3.1 | 51.6 ± 5.2 | 27.5 ± 4.3 | 2.2 ± 1.0 |

Visualization: Annexin V/PI Staining and Analysis Workflow

Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.

Target Validation: Direct Interaction with Tubulin

The cell-based assays strongly suggest that Isodemecolcine acts as a microtubule-destabilizing agent. However, these are indirect observations. To build a truly trustworthy case, we must demonstrate a direct interaction with the molecular target. A cell-free tubulin polymerization assay provides this definitive evidence.

The Definitive In Vitro Test: Tubulin Polymerization Assay

Causality: This assay directly measures the formation of microtubules from purified tubulin dimers in vitro. The polymerization process can be monitored by measuring the increase in light scattering (absorbance) at 340 nm, which is proportional to the mass of microtubule polymer formed.[1][15] The polymerization curve typically shows a lag phase (nucleation), a growth phase (elongation), and a steady-state plateau.[1] A destabilizing agent like Isodemecolcine is expected to inhibit this process, resulting in a lower rate of polymerization (Vmax) and a lower final polymer mass (Amax) in a dose-dependent manner.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay (Absorbance-Based)

-

Reagent Preparation: On ice, thaw purified tubulin (e.g., >99% pure bovine tubulin), GTP stock solution, and a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[15]

-

Compound Dilution: Prepare a serial dilution of Isodemecolcine in the general tubulin buffer. Include a vehicle control (DMSO) and a known polymerization inhibitor as a positive control (e.g., Nocodazole or Colchicine).[15]

-

Plate Preparation: Pre-warm a 96-well plate to 37°C.[15]

-

Reaction Mix Assembly: On ice, prepare the final reaction mix. For a typical reaction, this might involve diluting the tubulin stock to a final concentration of 3 mg/mL in buffer supplemented with 1 mM GTP and 10% glycerol (to promote polymerization).[15]

-

Initiating Polymerization: Add the test compounds/controls to the pre-warmed plate, followed immediately by the cold tubulin reaction mix. The temperature shift from ice to 37°C initiates polymerization.[15]

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for at least 60 minutes.[15]

-

Data Analysis: Plot absorbance at 340 nm versus time for each concentration. Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) from the curves. Plot Vmax or Amax against the log of Isodemecolcine concentration to calculate the IC50 for polymerization inhibition.[1]

Data Presentation: Inhibition of Tubulin Polymerization by Isodemecolcine

| Compound | Vmax (% of Control) | Amax (% of Control) | IC50 (µM) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | - |

| Isodemecolcine (1 µM) | 55.3 ± 3.9 | 51.2 ± 4.1 | 0.85 ± 0.15 |

| Isodemecolcine (5 µM) | 12.1 ± 2.1 | 9.8 ± 1.9 | |

| Nocodazole (5 µM) | 15.4 ± 2.5 | 13.5 ± 2.2 | ~2.0 |

Visualization: Principle of the Tubulin Polymerization Assay

Caption: Isodemecolcine inhibits the polymerization of tubulin dimers.

Exploring Novel Biological Activities: Beyond Cancer

With the primary anticancer mechanism validated, we can now explore other potential therapeutic applications based on the known activities of related compounds.

Screening for Anti-inflammatory Potential

Rationale: Colchicine is a potent anti-inflammatory agent used in treating gout. Its mechanism involves disrupting microtubule-dependent processes in immune cells like neutrophils, such as chemotaxis and inflammasome activation. It is plausible that Isodemecolcine shares these properties. A robust in vitro assay involves stimulating macrophages with lipopolysaccharide (LPS), a component of bacterial cell walls, which triggers a strong inflammatory response, including the release of pro-inflammatory cytokines like TNF-α and IL-1β.[16]

Proposed Assay:

-

Model: Use a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Method: Pre-treat cells with various concentrations of Isodemecolcine for 1-2 hours. Then, stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

Endpoint: Collect the cell culture supernatant and measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent reduction in cytokine levels would indicate anti-inflammatory activity.

Screening for Anti-fibrotic Effects

Rationale: Idiopathic pulmonary fibrosis (IPF) is a devastating disease with limited treatment options.[17] Some approved anti-fibrotic drugs, like nintedanib, target signaling pathways involved in fibrosis.[5][6] Interestingly, microtubule integrity is crucial for the activation of fibroblasts, the key cells driving fibrosis. The differentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), is a central event in fibrosis, often driven by Transforming Growth Factor-beta (TGF-β).

Proposed Assay:

-

Model: Use a lung fibroblast cell line (e.g., MRC-5) or primary human lung fibroblasts.

-

Method: Co-treat the fibroblasts with a pro-fibrotic stimulus like TGF-β (e.g., 5 ng/mL) and various concentrations of Isodemecolcine for 48-72 hours.

-

Endpoint: Assess the expression of the myofibroblast marker α-SMA. This can be quantified via Western Blot, immunofluorescence microscopy, or qPCR. A reduction in TGF-β-induced α-SMA expression would suggest anti-fibrotic potential.

Synthesis and Interpretation: Building a Comprehensive Profile

The power of this screening guide lies not in any single assay, but in the synthesis of the collective data. A successful investigation would yield a profile where Isodemecolcine:

-

Exhibits potent, dose-dependent cytotoxicity against cancer cells (IC50 < 100 nM).

-

Induces a robust G2/M cell cycle arrest.

-

Causes cell death primarily through apoptosis, not necrosis.

-

Directly inhibits tubulin polymerization in a cell-free system.

Positive results in the exploratory assays would further broaden the compound's profile, suggesting potential for repurposing or development in inflammatory or fibrotic diseases. This integrated, mechanism-driven approach ensures a high degree of confidence in the biological activity of Isodemecolcine, paving the way for more advanced preclinical development.

References

-

Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Wikipedia. Cell cycle analysis. [Link]

-

Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

-

University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

Wikipedia. MTT assay. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

National Center for Biotechnology Information. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

-

National Center for Biotechnology Information. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. [Link]

-

National Center for Biotechnology Information. In Vitro Assays to Study the Tracking of Shortening Microtubule Ends and to Measure Associated Forces. [Link]

-

PubMed. Apoptosis by demecolcine in V79 cells. [Link]

-

ResearchGate. A cell-based assay for detecting microtubule stabilizing agents. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Services. [Link]

-

Frontiers. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. [Link]

-

National Center for Biotechnology Information. Microtubule dynamics in vitro are regulated by the tubulin isotype composition. [Link]

-

University of Washington. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices. [Link]

-

PubMed. Kinetic stabilization of microtubule dynamics at steady state in vitro by substoichiometric concentrations of tubulin-colchicine complex. [Link]

-

PubMed. Rapid rate of tubulin dissociation from microtubules in the mitotic spindle in vivo measured by blocking polymerization with colchicine. [Link]

-

National Center for Biotechnology Information. Isoproterenol - StatPearls. [Link]

-

MDPI. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models. [Link]

-

Pulmonary Fibrosis News. Approved Treatments for Pulmonary Fibrosis. [Link]

-

Pulmonary Fibrosis Foundation. Medication. [Link]

-

ResearchGate. Dose-dependent induction of apoptosis is linked to mitochondrial.... [Link]

-

MDPI. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model. [Link]

-

Frontiers. Investigation of anti-nociceptive, anti-inflammatory potential and ADMET studies of pure compounds isolated from Isodon rugosus Wall. ex Benth. [Link]

-

Vanderbilt University Medical Center. Study suggests a new way to treat incurable lung disease. [Link]

-

PubMed. Anti-Inflammatory Activity of Isomaltodextrin in a C57BL/6NCrl Mouse Model with Lipopolysaccharide-Induced Low-Grade Chronic Inflammation. [Link]

-

American Lung Association. Pulmonary Fibrosis Medications. [Link]

-

MDPI. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. [Link]

-

Frontiers. Chemomechanical Simulation of Microtubule Dynamics With Explicit Lateral Bond Dynamics. [Link]

-

Journal of Pharmaceutical Research International. Antioxidant and Anti-Inflammatory Activity of Star Anise (Illicium Verum) in Murine Model. [Link]

-

MDPI. Anti-Inflammatory Activity of Isomaltodextrin in a C57BL/6NCrl Mouse Model with Lipopolysaccharide-Induced Low-Grade Chronic Inflammation. [Link]

-

National Center for Biotechnology Information. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. [Link]

-

Patsnap. What is the mechanism of Isoxsuprine Hydrochloride?. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 3. Apoptosis by demecolcine in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]

- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 6. Medication | Pulmonary Fibrosis Foundation | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 7. benchchem.com [benchchem.com]

- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. bosterbio.com [bosterbio.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. cytoskeleton.com [cytoskeleton.com]

- 16. Antioxidant and Anti-Inflammatory Activity of Star Anise (Illicium Verum) in Murine Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 17. Study suggests a new way to treat incurable lung disease - Vanderbilt Health [news.vumc.org]

A Senior Scientist's Guide to the Structural and Functional Distinctions Between Isodemecolcine and Colchicine

Executive Summary: Colchicine is a cornerstone of microtubule research and has clinical applications in treating inflammatory diseases like gout.[1][2][3][[“]][5] Its biological activity stems from its ability to bind to tubulin and inhibit microtubule polymerization.[2][3][5] Isodemecolcine, a structural isomer of colchicine, shares the same tricyclic alkaloid core but exhibits significantly reduced biological activity. This guide provides an in-depth analysis of the subtle, yet critical, structural differences between these two molecules. We will explore how a simple positional isomerization on the C-ring dramatically alters tubulin binding affinity and, consequently, the compound's efficacy as a microtubule-disrupting agent. This analysis serves as a case study for researchers in drug development, highlighting the profound impact of stereochemistry on pharmacological function.

Section 1: Comparative Chemical Structure Analysis

At first glance, isodemecolcine and colchicine are nearly identical. Both are tropolone alkaloids built upon a trimethoxy-substituted A-ring fused to a seven-membered B-ring, which in turn is fused to the functionally critical seven-membered tropolone C-ring.

The Core Distinction: Isomerization on the Tropolone C-Ring

The fundamental difference lies in the substitution pattern of the tropolone C-ring.[6]

-

Colchicine: Features a methoxy (-OCH₃) group at the C10 position and a carbonyl (=O) group at the C9 position.

-

Isodemecolcine: The positions of these groups are swapped. The carbonyl (=O) group is at the C10 position, and the methoxy (-OCH₃) group is at the C9 position.

This seemingly minor isomeric change is the primary determinant of their differential biological activities.

Tabular Summary of Physicochemical Properties

| Property | Colchicine | Isodemecolcine |

| Molecular Formula | C₂₂H₂₅NO₆ | C₂₂H₂₅NO₆ |

| Molar Mass | 399.44 g/mol | 399.44 g/mol |

| PubChem CID | 6167 | 5313 |

Section 2: Structural Insights into Differential Tubulin Binding

The primary mechanism of action for colchicine is the disruption of microtubule dynamics by binding to β-tubulin at a specific site, logically named the "colchicine binding site."[2][3][[“]][5] This binding event prevents the tubulin dimers from polymerizing into microtubules, thereby arresting mitosis and inhibiting neutrophil motility.[1][2][3]

The Causality of Binding Affinity

The precise orientation of the A-ring and C-ring within the binding pocket is critical for high-affinity interaction. The binding of colchicine is a slow, temperature-dependent process that results in a highly stable tubulin-colchicine complex.

The structural change in isodemecolcine has a profound impact on this interaction. Research has demonstrated that while isodemecolcine does bind to the same site, its affinity for tubulin is approximately 500-fold lower than that of colchicine.[6]

The mechanistic explanation lies in the repositioned functional groups:

-

Hydrogen Bonding: The C9 carbonyl oxygen of colchicine is believed to act as a key hydrogen bond acceptor with amino acid residues within the binding pocket. Shifting this carbonyl to the C10 position in isodemecolcine disrupts this optimal hydrogen bonding network.

-

Steric and Electronic Factors: The methoxy group at C10 on colchicine fits snugly into a hydrophobic portion of the pocket. The larger, more polar carbonyl group at C10 in isodemecolcine may introduce steric hindrance and unfavorable electronic interactions, destabilizing the complex.

Section 3: Implications for Biological Activity

The dramatic difference in binding affinity translates directly to a disparity in biological function.

-

Colchicine: Is a potent inhibitor of tubulin polymerization, with an IC₅₀ typically in the low micromolar range. This efficacy makes it a powerful tool for cell biology research and an effective anti-inflammatory agent.[1][2]

-

Isodemecolcine: Due to its poor binding affinity, it is a very weak inhibitor of microtubule assembly, with an IC₅₀ in the millimolar range, roughly 1000 times less potent than colchicine.[6]

This renders isodemecolcine largely inactive for the typical applications where colchicine is used. It serves as an excellent negative control in experiments to confirm that an observed effect is specifically due to high-affinity binding at the colchicine site.

Section 4: Experimental Protocol: In Vitro Tubulin Polymerization Assay

To empirically validate the differential activity of these isomers, a turbidity-based in vitro tubulin polymerization assay is the gold standard. This protocol provides a self-validating system to quantify the inhibitory effects of test compounds.

Principle: Purified tubulin heterodimers polymerize into microtubules in the presence of GTP and heat (37°C).[7][8] This polymerization increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm over time using a spectrophotometer.[7][9] Inhibitors like colchicine will suppress the rate and extent of this OD increase.

Step-by-Step Methodology

-

Reagent Preparation:

-

Tubulin: Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[7] Keep on ice at all times.

-

GTP Stock: Prepare a 100 mM GTP stock in distilled water and store at -70°C.

-

Assay Buffer: Prepare GTB supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Test Compounds: Prepare 10x stock solutions of colchicine, isodemecolcine, and a vehicle control (e.g., DMSO) in Assay Buffer.

-

-

Reaction Setup (in a pre-chilled 96-well plate on ice):

-

Causality Check: It is critical to assemble all reactions on ice to prevent premature polymerization.[9] Tubulin is only stable for a short time once thawed.[10]

-

Add 10 µL of 10x test compound (or vehicle) to appropriate wells.

-

Add 90 µL of tubulin (e.g., at 3.3 mg/mL in Assay Buffer to achieve a final concentration of 3 mg/mL) to each well.[9]

-

-

Data Acquisition:

-

Immediately place the 96-well plate into a microplate reader pre-warmed to 37°C.

-

Causality Check: The temperature shift from 4°C to 37°C is the trigger for polymerization. This synchronous start is essential for comparable kinetic data.

-

Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[7]

-

-

Data Analysis:

-

Subtract the initial OD reading (t=0) from all subsequent readings to normalize the data.

-

Plot OD vs. time for each condition.

-

Compare the Vmax (maximum rate of polymerization) and the plateau OD (extent of polymerization) for colchicine and isodemecolcine relative to the vehicle control.

-

Conclusion

The comparison between colchicine and isodemecolcine provides a compelling lesson in structure-activity relationships. A subtle isomeric shift of a carbonyl and a methoxy group on the tropolone ring results in a several-hundred-fold decrease in binding affinity for tubulin, effectively neutralizing the compound's biological activity as a microtubule polymerization inhibitor. This underscores the exquisite specificity of protein-ligand interactions and highlights the necessity for precise structural analysis in the fields of pharmacology and drug development. Researchers can leverage this knowledge, using isodemecolcine as a reliable negative control to validate the specific microtubule-disrupting effects of colchicine and its more potent analogues.

References

-

Colchicine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

-

Slobodnick, A., et al. (2015). Colchicine --- update on mechanisms of action and therapeutic uses. Rheumatology, 54(12), 2187-2196. Available from: [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Colchicine? Retrieved February 20, 2026, from [Link]

-

Consensus. (n.d.). Colchicine Mechanism And Pharmacokinetics. Retrieved February 20, 2026, from [Link]

-

Liv Hospital. (2025, December 29). Ultimate Guide: How Colchicine Works For Gout Relief. Retrieved February 20, 2026, from [Link]

-

Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved February 20, 2026, from [Link]

-

Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 23-37. Available from: [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved February 20, 2026, from [Link]

-

Hastie, S. B., et al. (1989). The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin. The Journal of Biological Chemistry, 264(12), 6682-6688. Available from: [Link]

Sources

- 1. Colchicine - Wikipedia [en.wikipedia.org]

- 2. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Colchicine? [synapse.patsnap.com]

- 4. consensus.app [consensus.app]

- 5. int.livhospital.com [int.livhospital.com]

- 6. The binding of isocolchicine to tubulin. Mechanisms of ligand association with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Guide to Isodemecolcine: The Essential Negative Control for Validating Tubulin-Targeting Compounds

Abstract

In the landscape of anti-cancer drug discovery, tubulin remains a paramount target. The validation of novel tubulin inhibitors requires rigorous, well-controlled assays to eliminate false positives and ensure data integrity. A critical, yet often overlooked, component of this process is the use of a structurally analogous but biologically inert negative control. This guide establishes the scientific rationale and provides detailed protocols for the use of isodemecolcine as an ideal negative control in tubulin-based assays. By understanding the subtle structural differences between the active inhibitor, demecolcine, and the inactive isodemecolcine, researchers can design self-validating experiments that yield unambiguous and trustworthy results.

The Principle of the Negative Control in Tubulin Research

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental to cell division, motility, and transport.[1] Their dynamic instability is a key feature that allows them to perform these roles, and it is this very dynamism that makes them a successful target for anti-mitotic cancer therapies.[2] Compounds that disrupt microtubule function are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine-site binders).[3]

When screening for new tubulin-targeting agents, a positive control (a known inhibitor like demecolcine or nocodazole) confirms that the assay system is working correctly. A vehicle control (e.g., DMSO) establishes the baseline response. However, to rule out non-specific effects or artifacts caused by the general chemical scaffold of a test compound, a true negative control is indispensable. An ideal negative control should be:

-

Structurally Related: It should share the core chemical structure of an active compound.

-

Biologically Inactive: It must not interact with the target (tubulin) or elicit the biological effect of interest (inhibition of polymerization, mitotic arrest).

-

Physicochemically Similar: It should have comparable solubility and stability in the assay buffer.

Isodemecolcine, a close structural isomer of the potent tubulin polymerization inhibitor demecolcine (Colcemid), fulfills these criteria perfectly, making it the gold standard for negative control experiments in this field.

The Molecular Basis of Activity and Inactivity: Demecolcine vs. Isodemecolcine

Demecolcine, like its parent compound colchicine, exerts its anti-mitotic effect by binding to the colchicine-binding site on β-tubulin.[4][5] This binding event introduces a steric hindrance that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule protofilament, thereby inhibiting polymerization.[6] The binding site is a complex pocket at the interface between the α- and β-tubulin subunits.[7]

Isodemecolcine differs from demecolcine only in the stereochemistry of the methoxy group on the B-ring. This seemingly minor structural alteration is, however, sufficient to completely abrogate its binding affinity for the colchicine site. The specific hydrogen bonds and hydrophobic interactions required for stable binding of demecolcine cannot be formed by isodemecolcine. This loss of binding affinity renders it biologically inert with respect to tubulin polymerization.

Caption: Logical flow comparing the interaction of Demecolcine and Isodemecolcine with tubulin.

Experimental Application: Protocols and Data Interpretation

Isodemecolcine should be integrated into primary screening and secondary validation assays alongside vehicle and positive controls. Below are detailed protocols for two fundamental assays.

In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. Polymerization is monitored by the increase in light scatter (turbidity), measured as absorbance at 340 nm.[8][9]

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation (On Ice):

-

Tubulin Stock: Reconstitute lyophilized, >99% pure tubulin (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL.[9]

-

GTP Supplementation: Add GTP to the tubulin solution to a final concentration of 1 mM. Keep on ice and use within 30 minutes.

-

Compound Plates: Prepare serial dilutions of your test compound, demecolcine (positive control), and isodemecolcine (negative control) in General Tubulin Buffer at 10X the final desired concentration. A typical final concentration range for demecolcine is 0.1 µM to 10 µM.[10] Isodemecolcine should be tested at the same concentrations as the active compounds. Include a "Vehicle Only" control (e.g., 1% DMSO in buffer).

-

-

Assay Assembly (On Ice):

-

In a pre-chilled 96-well clear bottom plate, add 10 µL of each 10X compound dilution (or vehicle) to triplicate wells.

-

Initiate the reaction by adding 90 µL of the cold tubulin/GTP solution to each well for a final volume of 100 µL. Mix gently by pipetting.

-

-

Measurement:

Data Interpretation and Expected Results:

The output is a set of polymerization curves (Absorbance vs. Time). From these curves, determine the maximum rate of polymerization (Vmax) and the final plateau absorbance (Amax).

| Condition | Expected Vmax | Expected Amax | Interpretation |

| Vehicle (DMSO) | High | High | Baseline polymerization. |

| Isodemecolcine | High (similar to Vehicle) | High (similar to Vehicle) | Compound scaffold is inert; no effect on polymerization. |

| Demecolcine (Positive Control) | Low / Zero | Low / Zero | Potent inhibition of polymerization. |

| Active Test Compound | Low / Zero | Low / Zero | Potential tubulin polymerization inhibitor. |

A result where the test compound inhibits polymerization while isodemecolcine has no effect provides strong evidence for specific, on-target activity.

Cell-Based Microtubule Morphology Assay (Immunofluorescence)

This assay visualizes the state of the microtubule network within cells, providing a powerful secondary validation of a compound's mechanism. Destabilizing agents like demecolcine cause a complete breakdown of the microtubule cytoskeleton.

Caption: Workflow for cell-based immunofluorescence staining of microtubules.

Detailed Protocol:

-

Cell Culture:

-

Seed a suitable cell line (e.g., HeLa, A549) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

-

-

Compound Treatment:

-

Treat cells for a duration appropriate to observe microtubule disruption (e.g., 6-18 hours).[12]

-

Include the following conditions: Vehicle (e.g., 0.1% DMSO), Isodemecolcine (e.g., 1 µM), Demecolcine (e.g., 1 µM), and your test compound at various concentrations.

-

-

Fixation and Permeabilization:

-

Aspirate the media and gently wash the cells twice with pre-warmed PBS.

-

Fix the cells by incubating with ice-cold methanol (-20°C) for 5-10 minutes.[13] This method simultaneously fixes and permeabilizes the cells and is excellent for preserving microtubule structure.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[13]

-

Primary Antibody: Incubate with a primary antibody against tubulin (e.g., rat anti-α-tubulin, 1:1000 dilution in blocking buffer) overnight at 4°C.[13][14]

-

Washing: Wash three times for 5 minutes each with PBS.

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., anti-rat Alexa Fluor 488, 1:500 in blocking buffer) for 1-2 hours at room temperature, protected from light.[14]

-

Washing: Wash three times for 5 minutes each with PBS. Include a DNA counterstain like DAPI in the second wash if desired.

-

-

Mounting and Imaging:

-

Briefly dip the coverslips in distilled water to remove salts.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image using a confocal or high-resolution fluorescence microscope.

-

Data Interpretation and Expected Results:

-

Vehicle/Isodemecolcine: Cells should display a well-defined, intact network of filamentous microtubules extending throughout the cytoplasm.

-

Demecolcine/Active Compound: The microtubule network should be completely depolymerized, resulting in diffuse, non-structured tubulin fluorescence throughout the cytoplasm. Cells will often appear rounded and arrested in mitosis (condensed chromosomes visible with DAPI).

The observation of an intact microtubule network in isodemecolcine-treated cells is a crucial control, confirming that the depolymerization seen with an active compound is a specific pharmacological effect and not due to non-specific cytotoxicity of the chemical scaffold.

Conclusion

Rigorous and reproducible science is built upon a foundation of well-designed controls. In the study of tubulin inhibitors, isodemecolcine provides an elegant and scientifically robust negative control. Its structural similarity to, yet functional divergence from, the active inhibitor demecolcine allows researchers to dissect specific from non-specific effects with confidence. By incorporating isodemecolcine into both biochemical and cell-based assay workflows, scientists can significantly enhance the trustworthiness and validity of their findings, accelerating the path to discovering novel and effective therapeutics.

References

- BenchChem. (2025).

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Kit (Cat. # BK006P) Product Manual. [Link]

-

Carlson, C. B., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Frontiers in Pharmacology. [Link]

-

Field, C. M., & Wühr, M. (2020). Immunofluorescence of Microtubule Assemblies in Amphibian Oocytes and Early Embryos. Methods in Molecular Biology. [Link]

-

Mineyuki, Y. (2017). Whole-Mount Immunofluorescence Staining of Plant Cells and Tissues. Methods in Molecular Biology. [Link]

-

Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biology Journal. [Link]

-

Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols. [Link]

-

Wang, D., et al. (2017). An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. Nanoscale. [Link]

-

ResearchGate. Tubulin polymerization assay. The in vitro tubulin polymerization was...[Link]

-

Singh, P., et al. (2016). Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations. PLOS ONE. [Link]

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer. [Link]

-

Wikipedia. Demecolcine. [Link]

-

Biology Online. (2022). Demecolcine Definition and Examples. [Link]

-

Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain. Nature. [Link]

-

PLOS. Figures from: Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes...[Link]

-

Cheng, Y., et al. (2020). A review of research progress of antitumor drugs based on tubulin targets. Annals of Translational Medicine. [Link]

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research. [Link]

-

Roach, M. C., et al. (1985). Structural differences between brain beta 1- and beta 2-tubulins: implications for microtubule assembly and colchicine binding. Proceedings of the National Academy of Sciences. [Link]

-

Wang, Y., et al. (2022). SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. Acta Pharmaceutica Sinica B. [Link]

-

Vemu, A., & Atherton, J. (2023). Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands. Biomolecules. [Link]

-

Kawakami, M., et al. (2003). Effect of demecolcine and nocodazole on the efficiency of chemically assisted removal of chromosomes and the developmental potential of nuclear transferred porcine oocytes. Cloning and Stem Cells. [Link]

-

Royal Society of Chemistry. (2022). Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners. RSC Medicinal Chemistry. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic candidates targeting Tubulin?[Link]

-

López-López, E., et al. (2022). A Covalent and Modulable Inhibitor of the Tubulin-Microtubule System: Insights Into the Mechanism of Cacalol. Chemistry & Biodiversity. [Link]

-

Al-Adra, D., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]

- 4. Demecolcine - Wikipedia [en.wikipedia.org]

- 5. biologyonline.com [biologyonline.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cytoskeleton.com [cytoskeleton.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamopen.com [benthamopen.com]

Isodemecolcine off-target effects in cells

Technical Whitepaper: Isodemecolcine – Pharmacological Profile and Off-Target Mitigation in Cellular Assays

Executive Summary

Isodemecolcine (CAS 4702-33-4), a structural isomer of the potent microtubule destabilizer Demecolcine (Colcemid), presents a unique pharmacological paradox in cellular research. While often utilized as a "negative control" or low-affinity analog due to its significantly reduced binding to the colchicine-site of tubulin, Isodemecolcine is not biologically inert.

This technical guide delineates the critical off-target effects of Isodemecolcine, primarily its modulation of ATP-binding cassette (ABC) transporters and stress-activated protein kinase (SAPK) pathways. We provide a self-validating experimental framework to distinguish between residual on-target antimitotic activity and off-target transporter interference, ensuring data integrity in high-content screening and mechanistic toxicology.

Part 1: Molecular Pharmacology & The "On-Target" Baseline

To understand the off-target profile, one must first quantify the "on-target" deficiency. Isodemecolcine differs from Demecolcine by the position of the methoxy/amino groups on the tropolone ring or the biaryl angle, leading to a steric clash within the tubulin

-

Primary Target:

-Tubulin (Colchicine Binding Site).[1][2] -

Mechanism: Prevents curved-to-straight conformational transition of tubulin, inhibiting microtubule polymerization.

-

The Differential: Demecolcine binds with high affinity (

nM range), causing rapid mitotic arrest. Isodemecolcine binds with weak affinity (often requiring

Structural & Functional Logic

The reduced affinity implies that at standard experimental concentrations (10–100 nM), Isodemecolcine should not cause mitotic arrest. Any observed cytotoxicity or phenotypic change at these levels is, by definition, an off-target effect .

Part 2: The Off-Target Landscape

The assumption that Isodemecolcine is "inactive" is the source of significant experimental error. Its off-target effects are categorized into two distinct mechanisms:

Transporter Modulation (The MDR Confounder)

Like its parent compound, Isodemecolcine retains the lipophilic and structural characteristics required to interact with P-glycoprotein (P-gp/ABCB1) .

-

Mechanism: It acts as a competitive substrate or weak inhibitor of P-gp.

-

Impact: In Multidrug-Resistant (MDR) cell lines, Isodemecolcine blocks the efflux pump. If co-administered with a cytotoxic drug (e.g., Doxorubicin), it effectively "reverses" resistance, appearing to have synergistic toxicity despite lacking intrinsic antimitotic activity.

-

False Positive Risk: High. Researchers may attribute cell death to Isodemecolcine's "antitumor" activity, when it is actually potentiating other agents or accumulating due to pump blockade.

JNK/SAPK Pathway Activation

Independent of microtubule disassembly, tropolone alkaloids can trigger cellular stress responses.

-

Mechanism: Activation of c-Jun N-terminal kinase (JNK) and Stress-Activated Protein Kinase (SAPK).

-

Impact: Induction of apoptosis via mitochondrial stress signaling, distinct from the G2/M arrest typical of Demecolcine.

Part 3: Visualization of Signaling & Interaction

The following diagram illustrates the divergence between the intended (weak) tubulin pathway and the dominant off-target transporter interference.

Figure 1: Mechanistic divergence. Note the solid lines for P-gp and JNK interactions (Off-Target) versus the dotted lines for Tubulin binding (On-Target) at physiological concentrations.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, any study using Isodemecolcine must validate its mode of action using the following controls.

Protocol A: The Tubulin Polymerization Verification

Purpose: To confirm that observed effects are not due to microtubule depolymerization.

-

Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), Glycerol-PEM buffer.

-

Setup: Prepare a 96-well half-area plate at 37°C.

-

Treatment Groups:

-

Vehicle (DMSO 0.1%).

-

Positive Control: Demecolcine (3 μM).

-

Test: Isodemecolcine (3 μM and 30 μM).

-

-

Acquisition: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

-

Validation Criteria:

-

Demecolcine must show flatline (inhibition of polymerization).

-

Isodemecolcine (3 μM) must track with the Vehicle (normal polymerization curve).

-

If Isodemecolcine inhibits polymerization at 3 μM, the batch is impure (contaminated with Demecolcine) or the concentration is too high for a negative control.

-

Protocol B: P-gp Functional Competition Assay

Purpose: To quantify the "Off-Target" transporter inhibition.

-

Cell Line: MDR1-overexpressing cells (e.g., MDCK-MDR1 or KB-V1).

-

Probe: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

-

Workflow:

-

Incubate cells with Isodemecolcine (titration: 0.1 – 10 μM) for 30 mins.

-

Add Rh123 (0.5 μg/mL) and incubate for 60 mins at 37°C.

-

Wash 3x with ice-cold PBS to stop transport.

-

Lyse and read Fluorescence (Ex 485 / Em 535).

-

-

Interpretation:

-

Increased intracellular Rh123 fluorescence indicates P-gp inhibition .

-

Causality Check: If fluorescence increases without concurrent G2/M arrest (checked via flow cytometry), the effect is purely transporter-mediated.

-

Part 5: Data Presentation & Specificity Profiling

When characterizing Isodemecolcine, summarize the specificity profile as follows:

| Parameter | Demecolcine (Parent) | Isodemecolcine (Isomer) | Experimental Implication |

| Tubulin Affinity ( | High (nM range) | Low / Very Weak | Isodemecolcine requires 10-100x dose for mitotic arrest. |

| P-gp Interaction | Substrate | Substrate / Inhibitor | Both can reverse MDR; Isodemecolcine does so without killing the cell via microtubules. |

| Cytotoxicity ( | ~0.01 - 0.05 μM | > 1.0 - 10 μM | Wide therapeutic window to study off-target effects. |

| Primary Mode of Death | Mitotic Catastrophe | Apoptosis (Stress) | Distinct morphological markers (nuclear fragmentation vs. condensation). |

Workflow for Specificity Validation

Figure 2: Decision tree for classifying observed effects as On-Target (Tubulin) or Off-Target (Transporter).

References

-

Sutton, M. (1965).[3] Superior Mediastinal Obstruction Treated with Demecolcine Followed by Radiotherapy.[3] British Medical Journal. Link

-

Rösner, M., et al. (1981).[4] Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine.[4] Journal of Medicinal Chemistry. Link

-

Ambudkar, S. V., et al. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual Review of Pharmacology and Toxicology. Link

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[1][3][5][6] Nature Reviews Cancer. Link

-

Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews. Link

Sources

- 1. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demecolcine - Wikipedia [en.wikipedia.org]

- 4. Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine and reassignment of the position of the double bond in dehydro-7-deacetamidocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Demecolcine (Colcemid) for Inducing Cell Cycle Arrest

Subtitle: Technical Protocols, Isomer Distinctions (Isodemecolcine), and Mechanistic Insights

Executive Summary & Chemical Context

This guide details the application of Demecolcine (commonly known as Colcemid ) for synchronizing cells in the metaphase stage of mitosis. While the user query specified Isodemecolcine , it is critical to establish the chemical distinction to ensure experimental success:

-

Demecolcine (Colcemid): The biologically active N-deacetyl-N-methyl derivative of colchicine. It binds tubulin with high affinity, preventing polymerization and arresting cells in metaphase.[1]

-

Isodemecolcine: A structural isomer of Demecolcine (often present as a minor impurity in commercial preparations). Note: Like isocolchicine, the "iso" derivatives generally exhibit significantly reduced or negligible tubulin-binding affinity compared to their natural counterparts.

-

Operational Insight: Researchers seeking cell cycle arrest should utilize high-purity Demecolcine . Protocols utilizing "Isodemecolcine" as a primary agent will likely fail to induce robust arrest due to poor microtubule engagement.

-

This application note focuses on the Demecolcine workflow, the industry standard for reversible metaphase arrest, while noting the impact of isomeric purity.

Mechanism of Action

Demecolcine functions as a microtubule-depolymerizing agent.[2][3] Unlike Taxol (which stabilizes microtubules), Demecolcine binds to the colchicine-binding domain at the interface of

-

Binding: Demecolcine penetrates the cell and binds free tubulin dimers.

-

Depolymerization: The drug-tubulin complex adds to the microtubule ends (specifically the (+) end) but prevents further polymerization.

-

Spindle Collapse: At sufficient concentrations, the mitotic spindle fails to form or collapses.

-

Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) remains unsatisfied (kinetochores are not under tension).

-

Arrest: The Anaphase-Promoting Complex (APC/C) is inhibited, preventing Cyclin B degradation and trapping the cell in Prometaphase/Metaphase.

Mechanistic Pathway Diagram

Figure 1: The signaling cascade initiated by Demecolcine leading to metaphase arrest. The drug prevents microtubule polymerization, triggering the Spindle Assembly Checkpoint.

Material Properties & Comparison

Demecolcine is preferred over Colchicine for synchronization because it is less toxic and its effects are more readily reversible upon washout.[3]

| Feature | Demecolcine (Colcemid) | Colchicine | Nocodazole | Isodemecolcine |

| Primary Use | Synchronization, Karyotyping | Gout treatment, Plant polyploidy | Synchronization (Fast) | Impurity / Inactive |

| Reversibility | High (Cells recover ~2-4h) | Low (Slow recovery) | High (Very fast) | N/A |

| Toxicity | Moderate | High | Low/Moderate | Unknown (Low activity) |

| Working Conc. | 0.05 - 0.1 | 0.1 - 1.0 | 40 - 100 ng/mL | N/A |

| Tubulin Affinity | High ( | High | High | Very Low |

Experimental Protocols

Safety Warning: Demecolcine is toxic and a potential teratogen. Handle with gloves in a biosafety cabinet.

4.1. Reagent Preparation

-

Stock Solution (10

g/mL):-

Dissolve 1 mg of Demecolcine powder in 10 mL of sterile PBS or culture medium.

-

Note: Alternatively, dissolve in DMSO to 1 mg/mL (1000x stock) and dilute further.

-

Store at 4°C (stable for months) or -20°C for long term. Protect from light.

-

4.2. Protocol A: Adherent Cell Synchronization (Mitotic Shake-Off)

This method yields a highly pure population of mitotic cells (90%+) by exploiting the fact that M-phase cells round up and detach easily.

-

Seeding: Plate cells (e.g., HeLa, CHO, HEK293) to reach 60-70% confluency.

-

Treatment: Add Demecolcine to a final concentration of 0.05 - 0.1

g/mL (approx. 135 - 270 nM).-

Optimization: Perform a dose-response (0.01 - 0.5

g/mL) for sensitive lines.

-

-

Incubation: Incubate at 37°C for 4 to 12 hours .

-

Short block (4h): Minimizes toxicity, lower yield.

-

Long block (12h): Higher yield, risk of "mitotic slippage" (cells exiting M-phase without dividing, becoming tetraploid G1).

-

-

Harvest (The Shake-Off):

-

Gently tap the flask against the palm of your hand or shake mechanically (horizontal shaker, 150 rpm, 5 min).

-

Aspirate the medium (containing the detached mitotic cells) into a 15 mL tube.

-

Note: Do not trypsinize yet; trypsin collects the non-mitotic G2/interphase cells still attached.

-

-

Wash: Centrifuge (300 x g, 5 min), wash pellet with PBS.

-